N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a trifluoromethoxy group, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and thiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone: This compound also contains a trifluoromethoxy group and is known for its role as an uncoupling agent in biological systems.
Obefazimod: Another compound with a trifluoromethoxy group, studied for its potential therapeutic applications.
Uniqueness
N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is unique due to its specific combination of functional groups and the presence of both a thiazole ring and a methoxyphenyl group.
Properties
Molecular Formula |
C19H15F3N2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H15F3N2O3S/c1-26-16-5-3-2-4-15(16)24-17(25)10-13-11-28-18(23-13)12-6-8-14(9-7-12)27-19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25) |
InChI Key |
KYHZRIZRHPYKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.